molecular formula C16H14FN5O B2366493 N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide CAS No. 1291836-65-1

N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2366493
CAS No.: 1291836-65-1
M. Wt: 311.32
InChI Key: DICQMNGVZKCGRX-UHFFFAOYSA-N
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Description

N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the 1,2,3-triazole core.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole derivative.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through an amination reaction, where a fluorophenylamine reacts with the triazole derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Benzyl halides, fluorophenylamines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-5-phenyl-1H-1,2,3-triazole-4-carboxamide
  • N-benzyl-5-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
  • N-benzyl-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-benzyl-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. The fluorine atom can influence the compound’s electronic properties, making it distinct from other similar compounds.

Properties

CAS No.

1291836-65-1

Molecular Formula

C16H14FN5O

Molecular Weight

311.32

IUPAC Name

N-benzyl-5-(2-fluoroanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H14FN5O/c17-12-8-4-5-9-13(12)19-15-14(20-22-21-15)16(23)18-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,23)(H2,19,20,21,22)

InChI Key

DICQMNGVZKCGRX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC=CC=C3F

solubility

not available

Origin of Product

United States

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